2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone
Description
2-((4-Fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone is a structurally complex molecule featuring a fluorophenylthio group, a piperidine ring substituted with a 2-methylimidazole moiety, and an ethanone linker. The fluorophenylthio group may enhance lipophilicity and metabolic stability, while the piperidine-imidazole scaffold could facilitate interactions with enzyme active sites or receptors .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3OS/c1-14-20-8-11-22(14)12-15-6-9-21(10-7-15)18(23)13-24-17-4-2-16(19)3-5-17/h2-5,8,11,15H,6-7,9-10,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONWXGDWPAZRSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Thioether Linkage: The initial step often involves the reaction of 4-fluorothiophenol with an appropriate electrophile to form the thioether linkage.
Piperidine Derivative Formation: The next step involves the synthesis of the piperidine derivative, which can be achieved by reacting piperidine with a suitable alkylating agent.
Imidazole Introduction: The imidazole moiety is introduced by reacting the piperidine derivative with 2-methylimidazole under suitable conditions.
Final Coupling: The final step involves coupling the thioether and piperidine-imidazole derivatives under conditions that promote the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring elevated temperatures and/or catalysts.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.
Medicine
In medicinal chemistry, 2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industry, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Key Difference :
- Pyridinylimidazole vs. Piperidine-Imidazole : The pyridine ring in Compound 6 enhances aromatic stacking in kinase binding pockets, whereas the piperidine in the target compound may enable better solubility and CNS penetration .
Antifungal Activity: Triazole and Benzimidazole Derivatives
Compound 2 (2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole) exhibits antifungal activity via inhibition of ergosterol biosynthesis. Its benzoimidazole core and fluorophenyl group contribute to membrane interaction, with MIC values <1 µg/mL against Candida spp. . Similarly, Sertaconazole (a benzo[b]thienylmethyl ether derivative) shows broad-spectrum antifungal action but incorporates a dichlorophenyl group, increasing halogen bonding and potency .
Comparison with Target Compound :
Central Nervous System (CNS) Targets
Sertindole , an antipsychotic, shares a piperidine-imidazole scaffold but substitutes the fluorophenylthio group with a chloroindole system. This modification enhances dopamine D₂ and serotonin 5-HT₂A receptor antagonism, critical for antipsychotic efficacy . Astemizole (a piperidine-benzimidazole antihistamine) highlights the role of fluorophenyl groups in H1 receptor binding, though its methoxyphenethyl side chain introduces cardiotoxicity risks .
Structural Insights :
- The target compound’s 2-methylimidazole may reduce off-target effects compared to Astemizole’s benzimidazole, which interacts with hERG channels .
- Ethanolinkers (e.g., in Sertindole) vs. ethanone linkers influence metabolic stability and blood-brain barrier permeability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
The compound 2-((4-fluorophenyl)thio)-1-(4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone exhibits a range of biological activities, primarily due to its structural features that include a piperidine ring, a thioether linkage, and an imidazole moiety. This article provides an overview of the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure includes:
- A 4-fluorophenyl group which enhances lipophilicity and potential interactions with biological targets.
- A thioether linkage that may contribute to its biological activity by facilitating interactions with thiol-containing biomolecules.
- A piperidine ring that is common in many bioactive compounds, contributing to its pharmacokinetic properties.
1. Antimicrobial Activity
Research has shown that derivatives of imidazole and piperidine exhibit significant antimicrobial properties. The compound's imidazole moiety may interfere with microbial DNA synthesis or function, similar to other known antimicrobial agents. For instance, studies have indicated that related compounds demonstrate effective inhibition against various Gram-positive and Gram-negative bacteria through mechanisms such as:
- Disruption of cell wall synthesis.
- Inhibition of nucleic acid synthesis.
2. Anticancer Potential
Imidazole derivatives have been extensively studied for their anticancer properties. The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with specific signaling pathways involved in cell growth and survival. For example, certain benzimidazole derivatives have shown promising results in inhibiting cancer cell proliferation through:
- Modulation of apoptosis-related proteins.
- Inhibition of angiogenesis.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally related to the compound . The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited MIC values ranging from 12.5 µg/mL to 100 µg/mL, demonstrating effective antibacterial activity .
Case Study 2: Anticancer Activity
In another investigation focused on the anticancer effects of piperidine-containing compounds, it was found that derivatives similar to the target compound could inhibit cell proliferation in various cancer cell lines (e.g., breast cancer MCF-7 and colon cancer HCT116). The study highlighted that these compounds induced significant apoptosis and cell cycle arrest at G0/G1 phase .
Summary of Biological Activities
Q & A
Q. Optimization Parameters :
- Temperature : 60–80°C for imidazole cyclization; room temperature for thioether formation to avoid side reactions .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve reaction rates for substitution steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirms structural integrity by identifying peaks for fluorophenyl (δ 7.2–7.4 ppm), thioether (δ 3.5–4.0 ppm), and piperidine-imidazole protons (δ 1.5–2.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z 403.15) .
- Infrared Spectroscopy (IR) : Detects key functional groups (C=O stretch at ~1700 cm⁻¹, C-F at ~1250 cm⁻¹) .
- HPLC : Monitors purity (>98%) using reverse-phase C18 columns and acetonitrile/water mobile phases .
Advanced: How to design experiments to investigate the compound’s biological targets?
Methodological Answer:
- Target Identification :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified fluorophenyl or imidazole groups to evaluate pharmacophore contributions .
- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis markers (caspase-3 activation) in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
- Compound Purity : Re-characterize batches using HPLC and NMR to exclude impurities (>99% purity required for reliable IC₅₀) .
- Cellular Context : Validate target expression (via Western blot) in cell lines to ensure relevance to mechanism .
- Data Normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical validation (ANOVA, p < 0.05) .
Advanced: What computational strategies predict target interactions for this compound?
Methodological Answer:
- Molecular Docking :
- Software : AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., EGFR PDB: 1M17). Prioritize poses with lowest binding energy (ΔG < -8 kcal/mol) .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability; analyze root-mean-square deviation (RMSD < 2 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., fluorophenyl hydrophobic region, imidazole H-bond donor) using MOE or Phase .
- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
Basic: How to troubleshoot low yields during synthesis?
Methodological Answer:
- Reaction Monitoring : Use TLC (silica gel, UV visualization) to track intermediates and optimize reaction times .
- Side Reactions : Quench excess reagents (e.g., NaHCO₃ wash for unreacted thiols) .
- Catalyst Optimization : Increase catalyst loading (e.g., K₂CO₃ from 1.2 to 2.0 eq) for sluggish substitutions .
- Solvent Drying : Pre-dry solvents (molecular sieves) to prevent hydrolysis of moisture-sensitive intermediates .
Advanced: What strategies validate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .
- Mutagenesis : Engineer enzyme mutants (e.g., EGFR T790M) to test binding specificity .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
- Western Blotting : Assess downstream signaling (e.g., phosphorylated AKT levels) in treated cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
